Lipophilicity (LogP) Differentiates Pentanoate from Butanoate and Hexanoate Analogs
Ethyl 2-amino-2-methylpentanoate exhibits a LogP value of 1.76730, which is 0.39 units higher than the one-carbon-shorter analog ethyl 2-amino-2-methylbutanoate (LogP = 1.37720) [1][2]. This quantifiable increase in lipophilicity directly correlates with a higher octanol-water partition coefficient, translating to distinct reversed-phase HPLC retention times and differential passive membrane diffusion profiles .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.76730 |
| Comparator Or Baseline | Ethyl 2-amino-2-methylbutanoate (CAS 13893-46-4): 1.37720 |
| Quantified Difference | ΔLogP = +0.3901 |
| Conditions | Calculated values from chem960.com database |
Why This Matters
A 0.39 LogP difference represents a ~2.5-fold increase in octanol-water partition, directly influencing chromatographic method development and predicting differential bioavailability in prodrug design.
- [1] chem960.com. Ethyl 2-amino-2-methylpentanoate (CAS 13893-47-5). View Source
- [2] chem960.com. (S)-Ethyl 2-amino-2-methylbutanoate (CAS 13893-46-4). View Source
